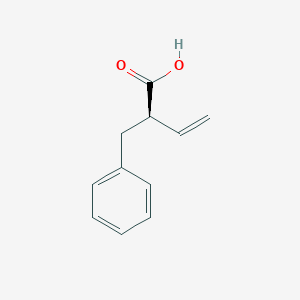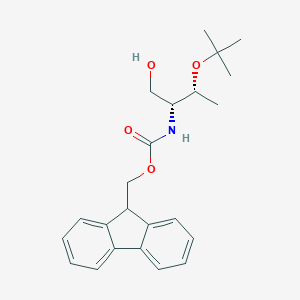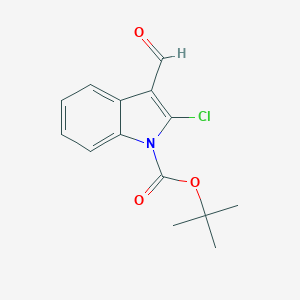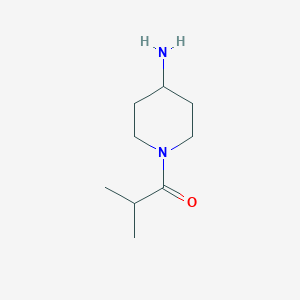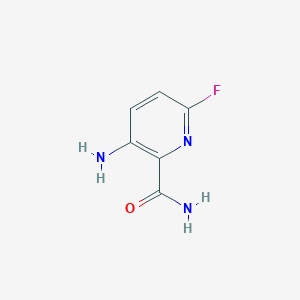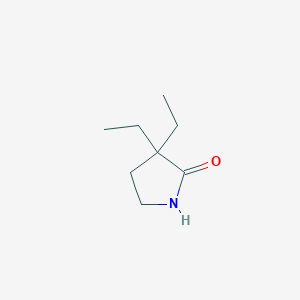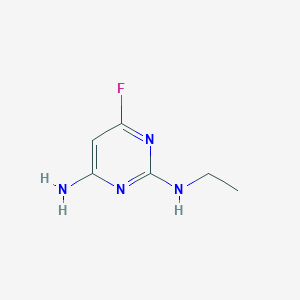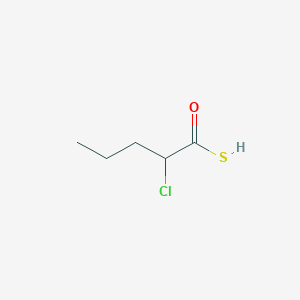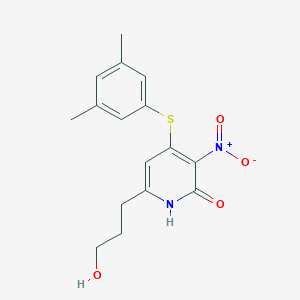
4-Amino-N-amino-furazan-3-carboxamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-amino-furazan-3-carboxamidine (AFCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. AFCA is a heterocyclic compound that contains a furazan ring and an amino group, which makes it a versatile molecule for various chemical reactions.
Applications De Recherche Scientifique
4-Amino-N-amino-furazan-3-carboxamidine has been studied for its potential applications in medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promising results as an antitumor agent and an anti-inflammatory agent. In materials science, this compound has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. In environmental science, this compound has been studied for its potential use as a sensor for detecting hazardous chemicals in water and air.
Mécanisme D'action
The mechanism of action of 4-Amino-N-amino-furazan-3-carboxamidine is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. This compound has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce the size of tumors and alleviate the symptoms of inflammation. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-N-amino-furazan-3-carboxamidine has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used for various chemical reactions. This compound is also a versatile molecule that can be modified to produce derivatives with different properties. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and limit its applications in biological systems. This compound is also a reactive compound that can form adducts with other molecules, which can affect its purity and specificity.
Orientations Futures
There are several future directions for the research on 4-Amino-N-amino-furazan-3-carboxamidine. One direction is to study the structure-activity relationship of this compound and its derivatives to identify compounds with improved biological activity and specificity. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to understand its bioavailability and toxicity. This compound can also be used as a building block for the synthesis of novel materials with unique properties. Finally, this compound can be studied for its potential applications in environmental science, such as the development of sensors for detecting hazardous chemicals in water and air.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields such as medicinal chemistry, materials science, and environmental science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the properties and applications of this compound.
Méthodes De Synthèse
4-Amino-N-amino-furazan-3-carboxamidine can be synthesized through various methods such as the reaction of 4-nitro-furazan-3-carboxylic acid with ammonium chloride and sodium dithionite or the reaction of 4-nitro-furazan-3-carboxylic acid with hydroxylamine hydrochloride and sodium dithionite. The reaction conditions and reagents used in the synthesis process can affect the yield and purity of this compound.
Propriétés
Numéro CAS |
167281-92-7 |
|---|---|
Formule moléculaire |
C3H6N6O |
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
N',4-diamino-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C3H6N6O/c4-2(7-6)1-3(5)9-10-8-1/h6H2,(H2,4,7)(H2,5,9) |
Clé InChI |
IUABABMIMWMKIV-UHFFFAOYSA-N |
SMILES isomérique |
C1(=NON=C1N)/C(=N/N)/N |
SMILES |
C1(=NON=C1N)C(=NN)N |
SMILES canonique |
C1(=NON=C1N)C(=NN)N |
Synonymes |
1,2,5-Oxadiazole-3-carboximidicacid,4-amino-,hydrazide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




